叔丁基 3-乙基-4-氧代哌啶-1-羧酸酯
描述
"tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate" is a chemical compound involved in various syntheses and chemical studies. It is an intermediate in the synthesis of novel compounds and has been the subject of various chemical analyses.
Synthesis Analysis
The synthesis of tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate involves multiple steps, starting from readily available reagents. For example, the synthesis of a similar compound, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, includes steps like SN2 substitution, borohydride reduction, oxidation, and acylation, with an overall high yield (Chen Xin-zhi, 2011).
Molecular Structure Analysis
Molecular structure characterization often involves techniques like FTIR, NMR, and X-ray crystallography. For instance, a related compound was analyzed using X-ray crystallography, revealing its crystal structure and intramolecular hydrogen bonding patterns (N. Çolak et al., 2021).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, forming diverse derivatives. For example, tert-butyl 4-oxopiperidine-1-carboxylate can react with BuLi and BrCH2CH=CRR’ to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates (A. I. Moskalenko & V. Boev, 2014).
科学研究应用
立体选择性合成
- 叔丁基 3-乙基-4-氧代哌啶-1-羧酸酯及其衍生物用于立体选择性合成,特别是在制备哌啶衍生物的顺式和反式异构体中。例如,三津野反应,然后碱性水解,产生反式异构体 (Boev 等人,2015)。
哌啶衍生物合成
- 该化合物是合成与氧杂环融合的叔丁基哌啶衍生物的关键反应物。在这些合成中实现了高立体选择性,导致 N-Boc 哌啶衍生物的顺式异构体 (Moskalenko 和 Boev,2014)。
蛋白酪氨酸激酶抑制剂的中间体
- 它是合成 CP-690550(一种新型蛋白酪氨酸激酶 Jak3 抑制剂)的重要中间体。合成过程高效,适用于工业规模放大,突出了其在药物开发中的应用 (陈新志,2011)。
哌啶衍生物的形成
- 该化合物可用于制备多种哌啶衍生物,作为一种有前途的合成子。它参与与二甲基腙和 BuLi 的反应,形成叔丁基 3-烯基-4-氧代哌啶-1-羧酸酯 (Moskalenko 和 Boev,2014)。
晶体学和结构分析
X 射线和 DFT 分析
- 该化合物用于合成二氢噻吩并 [2,3-c] 吡啶衍生物,其特征在于 X 射线晶体学分析。这突出了其在开发具有复杂分子和晶体结构的化合物中的作用 (Çolak 等人,2021)。
晶体结构研究
- N-叔丁基-N'-(2,4-二氯苯甲酰基)-N-[1-(4-氯苯基)-1, 4-二氢-6-甲基嘧啶并嗪-4-氧代-3-羰基] 肼,由乙基 N-苄基-3-氧代哌啶-4-羧酸酯制备,展示了其在为 X 射线衍射研究创建化合物的效用,为结构化学领域做出了贡献 (Xia,2001)。
药物化学和药物开发
药物合成中的关键中间体
- 该化合物是合成 CP-690550 的关键中间体,突出了其在药物化学中的关键作用。为该化合物开发的高效高产合成方法表明其在制药行业具有广泛应用的潜力 (Hao 等人,2011)。
安全和危害
属性
IUPAC Name |
tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-8-13(7-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKZGGZDSJORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624245 | |
Record name | tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
117565-57-8 | |
Record name | tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。